Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate is a synthetic compound classified within the oxazole family, which consists of five-membered heterocycles containing nitrogen and oxygen. This compound features a tert-butoxycarbonyl group, commonly utilized in organic synthesis as a protective group for amines, enhancing its biological activity through an ethyl side chain. The molecular formula for this compound is C13H23N2O4, and its molecular weight is approximately 255.34 g/mol.
The synthesis of tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate typically involves several key steps:
These methods are designed to ensure high yields and purity of the target compound while minimizing side reactions .
The molecular structure of tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate can be represented using various chemical notation systems:
CC(C)(C)OC(=O)C1=CN(C(=O)OC(C)(C)C)C(=C1C(=O)O)CCN(C(=O)OC(C)(C)C)C
InChI=1S/C13H23N2O4/c1-13(2,3)17-12(16)10-9(15)8-14-7-6-5-4(10)11(18)19-13/h4-8H2,1-3H3,(H,15,18)/t10-,11-/m0/s1
The oxazole ring contributes significantly to the compound's stability and potential reactivity due to its unique electronic properties.
Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate exhibits various chemical reactivity patterns primarily influenced by its functional groups:
These reactions are essential for exploring the compound's potential applications in medicinal chemistry and biological studies .
The mechanism of action for tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate is primarily linked to its interactions with biological targets. Studies often focus on:
These studies help elucidate its potential therapeutic effects and guide further development for clinical applications .
The physical and chemical properties of tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate include:
These properties are critical for understanding the compound's behavior in various chemical environments and its suitability for different applications .
Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate has several significant applications in scientific research:
These applications highlight the importance of this compound within various fields of chemistry and biology .
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: